P1-(5'-Adenosyl)-P5-(5'-guanosyl) pentaphosphate
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Overview
Description
P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate is a purine ribonucleoside 5’-tetraphosphate compound It consists of a 5’-adenosyl residue at the P1 position and a 5’-guanosyl residue at the P5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate typically involves the use of high-pressure liquid chromatography (HPLC) for purification. One method involves the use of covalent boronate chromatography to purify the compound from cellular extracts. The purified compound is then treated with alkaline phosphatase to hydrolyze residual mononucleotides .
Industrial Production Methods
the use of recombinant Escherichia coli for the production of related compounds, such as GDP-l-fucose, suggests that similar biotechnological approaches could be employed .
Chemical Reactions Analysis
Types of Reactions
P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate undergoes various chemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by specific enzymes, such as dinucleoside polyphosphate pyrophosphohydrolase .
Common Reagents and Conditions
Common reagents used in the reactions involving P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate include alkaline phosphatase and magnesium ions. The reactions typically occur under physiological conditions, such as neutral pH and the presence of divalent cations .
Major Products
The major products formed from the hydrolysis of P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate include adenosine monophosphate (AMP) and guanosine monophosphate (GMP) .
Scientific Research Applications
P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate has several scientific research applications:
Mechanism of Action
P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate exerts its effects by binding to nucleotide-binding proteins, such as guanylate kinase and nucleoside-diphosphate kinase. The binding of the compound to these proteins facilitates the transfer of phosphate groups, which is essential for various cellular processes . The compound’s interaction with these proteins is characterized by high affinity and specificity, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Adenosine tetraphosphate: A similar compound with four phosphate groups linked to adenosine.
Guanosine tetraphosphate: A compound with four phosphate groups linked to guanosine.
Diadenosine tetraphosphate: A compound with two adenosine molecules linked by four phosphate groups.
Uniqueness
P1-(5’-Adenosyl)-P5-(5’-guanosyl) pentaphosphate is unique due to its structure, which includes both adenosine and guanosine residues. This dual-nucleotide composition allows it to interact with a broader range of nucleotide-binding proteins compared to compounds with only one type of nucleotide .
Properties
CAS No. |
56983-24-5 |
---|---|
Molecular Formula |
C20H29N10O23P5 |
Molecular Weight |
932.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(48-18)1-46-54(36,37)50-56(40,41)52-58(44,45)53-57(42,43)51-55(38,39)47-2-7-11(32)13(34)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |
InChI Key |
CNMILLPGDWDFCZ-INFSMZHSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N |
physical_description |
Solid |
Origin of Product |
United States |
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